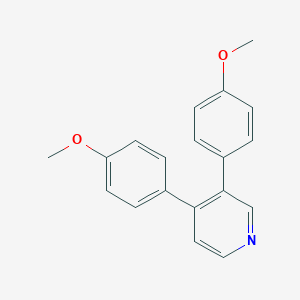

3,4-Bis(4-methoxyphenyl)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

15638-13-8 |

|---|---|

Molecular Formula |

C19H17NO2 |

Molecular Weight |

291.3 g/mol |

IUPAC Name |

3,4-bis(4-methoxyphenyl)pyridine |

InChI |

InChI=1S/C19H17NO2/c1-21-16-7-3-14(4-8-16)18-11-12-20-13-19(18)15-5-9-17(22-2)10-6-15/h3-13H,1-2H3 |

InChI Key |

CALOXAPFTBECJM-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=C(C=NC=C2)C3=CC=C(C=C3)OC |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=NC=C2)C3=CC=C(C=C3)OC |

Synonyms |

3,4-Bis(p-methoxyphenyl)pyridine |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,4 Bis 4 Methoxyphenyl Pyridine

Retrosynthetic Analysis of the 3,4-Diarylpyridine Core

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. wikipedia.org It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. wikipedia.orgias.ac.in For the 3,4-diarylpyridine core of 3,4-Bis(4-methoxyphenyl)pyridine, several retrosynthetic disconnections can be envisioned, leading to various synthetic strategies.

A primary disconnection strategy for the pyridine (B92270) ring involves breaking the C-N and C-C bonds that form the heterocyclic ring. lakotalakes.comadvancechemjournal.com This approach often leads back to acyclic precursors that can be assembled through condensation reactions. For a 3,4-diarylpyridine, this could involve precursors such as dicarbonyl compounds, enamines, and ammonia (B1221849) or an ammonia equivalent. lakotalakes.com

Another key retrosynthetic approach focuses on the formation of the aryl-pyridine bonds. This suggests the use of cross-coupling reactions, where a pre-formed pyridine ring bearing appropriate functional groups (e.g., halides) is coupled with arylating agents.

Pyridine Ring Formation Strategies Applicable to this compound

The construction of the pyridine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These strategies can be broadly categorized into multicomponent cyclocondensation reactions and metal-catalyzed cyclization and annulation protocols.

Multicomponent Cyclocondensation Reactions.wikipedia.orgresearchgate.netacs.orgorganic-chemistry.orgtandfonline.comtandfonline.comyoutube.com

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. frontiersin.orgnih.gov These reactions are characterized by their operational simplicity, high atom economy, and the ability to generate molecular diversity. frontiersin.org

Modified Hantzsch-Type Pyridine Syntheses.organic-chemistry.orgtandfonline.com

The classical Hantzsch pyridine synthesis is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. organic-chemistry.orgyoutube.comwikipedia.orgchemtube3d.com This method has been a mainstay for the synthesis of symmetrically substituted pyridines. chemtube3d.com

For the synthesis of unsymmetrically substituted pyridines like this compound, modified Hantzsch-type syntheses are required. These modifications often involve the stepwise reaction of the components to control the regioselectivity. For instance, a Knoevenagel condensation product can be formed first, which then reacts with an enamine to construct the dihydropyridine (B1217469) ring. organic-chemistry.org

Recent advancements have focused on developing more environmentally friendly and efficient protocols, including the use of microwave irradiation, ionic liquids, and various catalysts to improve yields and reaction times. tandfonline.comwikipedia.org

| Catalyst/Condition | Description | Reference |

| p-Toluenesulfonic acid (PTSA) | Catalyzes the condensation in aqueous micelles under ultrasonic irradiation, leading to high yields. | wikipedia.org |

| Ionic Liquids | Serve as recyclable and non-toxic catalysts for room-temperature reactions. | wikipedia.org |

| Phenylboronic Acid | Catalyzes a three-component Hantzsch reaction. | organic-chemistry.org |

| Covalently Anchored Sulfonic Acid on Silica Gel | Acts as a reusable heterogeneous catalyst under solvent-free conditions. | organic-chemistry.org |

Knoevenagel Condensation Approaches.wikipedia.orgacs.org

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org This reaction is a key step in many pyridine syntheses, including the Hantzsch synthesis. wikipedia.org

In the context of synthesizing 3,4-diarylpyridines, a Knoevenagel approach could involve the reaction of an appropriately substituted β-ketonitrile or β-ketoester with an α,β-unsaturated carbonyl compound derived from a diaryl precursor. The resulting intermediate can then be cyclized in the presence of an ammonia source to form the pyridine ring.

The choice of catalyst, which is typically a weak base like piperidine (B6355638) or pyridine, and solvent can significantly influence the reaction's outcome. rsc.org Catalyst-free conditions in aqueous-ethanolic mixtures have also been reported for the Knoevenagel condensation of pyridinecarbaldehydes, offering a greener alternative. bas.bg

Metal-Catalyzed Cyclization and Annulation Protocols.acs.orgrsc.orgprepchem.com

Transition metal-catalyzed reactions have become powerful tools for the construction of complex cyclic systems, including pyridines. mdpi.com These methods often offer high efficiency, selectivity, and functional group tolerance. mdpi.com

Domino Annulation Reactions.rsc.org

Domino reactions, also known as cascade reactions, involve two or more bond-forming transformations that occur sequentially in a single pot without the need to isolate intermediates. These processes are highly atom- and step-economical. rsc.org

A domino annulation approach to 3,4-diarylpyridines could involve the reaction of precursors that undergo a sequence of transformations, such as Michael addition, aldol (B89426) condensation, and aromatization, to build the pyridine ring. acs.org For example, a silver-catalyzed hetero-dimerization of vinyl isocyanides with isocyanoacetamides has been developed for the synthesis of fully substituted pyridines in a single operation. rsc.org This type of domino reaction proceeds through key intermediates like amidoketenimines and azabutadienylketenes. rsc.org

Another example is the domino propargylation/aza-annulation of 4-aminocoumarins with propargylic alcohols, catalyzed by Ag(I)/Au(I), to access coumarino[4,3-b]pyridines. researchgate.net This demonstrates the potential for domino strategies to construct fused pyridine systems.

| Catalyst System | Reaction Type | Key Features | Reference | | --- | --- | --- | | Silver (Ag) | Hetero-dimerization of isocyanides | Single operation synthesis of fully substituted pyridines. | rsc.org | | AgSbF6/AuCl(PPh3) | Domino propargylation/aza-annulation | Synthesis of coumarino[4,3-b]pyridines. | researchgate.net | | Palladium on Carbon/K-10 | Domino cyclization-oxidative aromatization | Environmentally benign approach to pyridines. | organic-chemistry.org |

Cycloaddition Reactions (e.g., Aza-Diels-Alder)

Cycloaddition reactions, particularly the aza-Diels-Alder reaction, offer a powerful method for constructing the six-membered nitrogen-containing ring of pyridine derivatives. wikipedia.orgrsc.org This reaction involves the [4+2] cycloaddition of an aza-diene with a dienophile. rsc.org The versatility of this approach allows for the synthesis of highly substituted pyridines by varying the components of the reaction. bangor.ac.ukresearchgate.net

In the context of synthesizing 3,4-disubstituted pyridines, an aza-Diels-Alder reaction would typically involve a 1-aza- or 2-azadiene reacting with an alkyne dienophile. For instance, a suitably substituted 2-azadiene could react with an acetylene (B1199291) derivative bearing a 4-methoxyphenyl (B3050149) group. Subsequent aromatization of the resulting dihydropyridine intermediate would yield the desired pyridine core. The mechanism can proceed through a concerted pericyclic pathway or a stepwise process, which can be influenced by factors such as the use of Lewis acids. wikipedia.org While aza-Diels-Alder reactions are a cornerstone of pyridine synthesis, their application to produce the specific this compound isomer depends on the availability of precisely substituted azadiene and dienophile precursors. rsc.orgresearchgate.net

Aryl-Aryl Bond Forming Reactions for Methoxyphenyl Group Introduction

The formation of the bonds between the pyridine core and the two 4-methoxyphenyl groups is a critical step in the synthesis of the target molecule. Transition metal-catalyzed cross-coupling reactions are the most prominent and effective methods for achieving this transformation.

Cross-Coupling Methodologies for Diarylpyridines

Cross-coupling reactions are fundamental in modern organic synthesis for creating carbon-carbon bonds. For diarylpyridine synthesis, these methods typically involve reacting a dihalogenated pyridine with an arylmetallic reagent.

The Suzuki-Miyaura coupling is one of the most widely used and versatile cross-coupling reactions, valued for its mild reaction conditions and the general stability and low toxicity of its boronic acid reagents. acs.org This reaction employs a palladium catalyst to couple an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate. rsc.orgyoutube.com

In a typical synthesis of this compound, a 3,4-dihalopyridine (e.g., 3,4-dibromopyridine (B81906) or 3,4-dichloropyridine) would be reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. rsc.orgbeilstein-journals.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.gov For instance, catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts formed in situ from a palladium source like Palladium(II) acetate (B1210297) [Pd(OAc)₂] and a phosphine (B1218219) ligand are commonly used. rsc.orgyoutube.com

A specific route involves the C3-arylation of nicotinic acid precursors. rsc.org An efficient, one-pot process has been developed that involves protodecarboxylation, bromination, and subsequent Suzuki-Miyaura coupling to introduce aryl groups at the 3- and 4-positions of the pyridine ring. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Diarylpyridine Synthesis

| Starting Material | Reagent | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,4-Dibromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Moderate to Good | rsc.org |

| 3-Bromo-4-chloropyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | Site-selective | rsc.org |

This table is illustrative and specific yields can vary based on the full substrate scope.

While the Suzuki-Miyaura coupling is prevalent, other transition metal-catalyzed reactions like the Stille, Negishi, and Hiyama couplings are also powerful tools for forming aryl-aryl bonds. acs.org

Stille Coupling: This reaction pairs an organotin reagent with an organic halide. A potential synthesis could involve the reaction of 3,4-dihalopyridine with (4-methoxyphenyl)tributylstannane, catalyzed by a palladium complex.

Negishi Coupling: This method utilizes an organozinc reagent, which is often more reactive than the corresponding organoboron or organotin compounds. The reaction of a 3,4-dihalopyridine with a (4-methoxyphenyl)zinc halide, catalyzed by palladium or nickel, would be a viable route.

Hiyama Coupling: This involves the coupling of an organosilane with an organic halide, activated by a fluoride (B91410) source.

These alternative methods offer different reactivity profiles and substrate compatibility, providing a broader toolkit for synthetic chemists.

Direct Arylation Approaches

Direct arylation, a type of C-H activation/functionalization, represents a more atom- and step-economical approach to forming C-C bonds. This strategy avoids the pre-functionalization of one of the coupling partners (i.e., the preparation of an organometallic reagent). In this context, the goal would be to directly couple 4-methoxybenzene with a pyridine C-H bond or, more commonly, a pyridine derivative with a C-H bond of anisole.

However, achieving regioselectivity in the direct arylation of pyridine itself is challenging due to the similar reactivity of its various C-H bonds. Research has shown that directing groups are often necessary to control the position of arylation. For example, attempts at the direct C3-H arylation of certain pyridine derivatives have been explored, though yields can be modest without optimal directing groups or catalytic systems. rsc.org The development of catalysts that can selectively activate and functionalize the C3 and C4 C-H bonds of a pyridine ring remains an active area of research.

Strategic Derivatization of Precursor Scaffolds

This approach involves the synthesis of a precursor molecule that already contains some of the desired structural elements, followed by a series of reactions to construct the final this compound. This can be a highly effective strategy when direct methods are inefficient or non-selective.

One notable example is the synthesis of polysubstituted 3,4-diarylated pyridines starting from nicotinic acids (pyridine-3-carboxylic acids). rsc.org This multi-step process begins with the synthesis of a polysubstituted nicotinic acid precursor via a multicomponent condensation reaction. This precursor is then subjected to a one-pot sequence of protodecarboxylation-bromination, which installs a bromine atom at the C3 position. This newly installed handle can then be used for a Suzuki-Miyaura coupling reaction to introduce the first aryl group. If the C4 position is also halogenated on the starting precursor, a subsequent cross-coupling can install the second aryl group, leading to the desired 3,4-diarylpyridine framework. rsc.org This strategic approach allows for the controlled and sequential introduction of different substituents onto the pyridine ring.

Preparation of Functionalized Pyridine Precursors

The efficient synthesis of the target compound is highly dependent on the strategic preparation of a suitably functionalized pyridine intermediate. These precursors are designed to facilitate the subsequent introduction of the methoxyphenyl groups at the C-3 and C-4 positions.

Several strategies have been developed for crafting these crucial building blocks:

Multicomponent Reactions: Efficient routes to polysubstituted 3,4-diarylated pyridines can be achieved through multicomponent condensation approaches. researchgate.net These methods allow for the rapid assembly of complex pyridine structures from simple, readily available starting materials in a single step, often with high atom economy. For instance, a tandem condensation/alkyne isomerization/6π 3‐azatriene electrocyclization sequence has been developed for the synthesis of polysubstituted pyridines from propargyl amines and unsaturated carbonyl compounds, yielding a wide range of products in high yields. researchgate.net

Functionalized Diol Derivatives: Pyridine-3,4-diol derivatives serve as versatile precursors. beilstein-journals.org These can be prepared from highly substituted 3-alkoxypyridinols. The diol functionality can then be converted into more reactive groups, such as bis(perfluoroalkanesulfonates) (e.g., triflates or nonaflates), which are excellent substrates for palladium-catalyzed cross-coupling reactions. beilstein-journals.org This approach provides a clear pathway to introducing different substituents at the C-3 and C-4 positions.

Pyridyne Intermediates: A highly effective method for generating 3,4-disubstituted pyridines involves the use of 3,4-pyridyne intermediates. researchgate.netnih.gov These reactive species can be generated from readily prepared precursors like 3-chloro-2-ethoxypyridine. researchgate.net Regioselective lithiation at the C-4 position, followed by transmetalation and elimination, generates the 3,4-pyridyne, which can then be trapped to create a variety of 2,3,4-trisubstituted pyridines. nih.gov

Table 1: Selected Functionalized Pyridine Precursors and Synthetic Strategies

| Precursor Type | Starting Materials | Key Transformation | Resulting Intermediate | Reference |

|---|---|---|---|---|

| Polysubstituted Nicotinic Acids | Multicomponent Condensation Reactants | Multicomponent Condensation | Poly-substituted nicotinic acids | researchgate.net |

| Pyridine-3,4-diols | 3-Alkoxypyridinols | Deprotection (e.g., Hydrogenolysis) | Pyridine-3,4-diol | beilstein-journals.org |

| 3,4-Pyridyne | 3-Chloro-2-ethoxypyridine | Lithiation, Transmetalation, Elimination | 3,4-Pyridyne | researchgate.netnih.gov |

| 4-Amino-3-nitropyridine | 4-Methoxypyridine | Nitration, Amination | 4-Amino-3-nitropyridine | google.com |

Introduction of Methoxyphenyl Substituents via Electrophilic or Nucleophilic Aromatic Substitution

With a suitable precursor in hand, the next critical phase is the introduction of the two 4-methoxyphenyl groups. This is typically achieved through cross-coupling reactions, though the underlying principles of pyridine's reactivity towards electrophiles and nucleophiles dictate the strategic approach.

Electrophilic Aromatic Substitution (EAS)

Direct electrophilic arylation of a pyridine ring is generally not a feasible strategy. The pyridine ring is significantly less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.org Furthermore, the nitrogen's lone pair can coordinate with the electrophilic reagents and catalysts, which further deactivates the ring and creates a positive charge, particularly at the 2, 4, and 6 positions. libretexts.org When EAS reactions do occur, they require harsh conditions and substitution is favored at the C-3 position, as the reaction intermediate avoids placing a destabilizing positive charge on the electronegative nitrogen atom. quimicaorganica.orglibretexts.orgquora.com Attempting to introduce two aryl groups via EAS would be inefficient and lack regiochemical control.

Nucleophilic Aromatic Substitution (NAS) and Cross-Coupling Reactions

Nucleophilic aromatic substitution offers a more viable pathway. In contrast to EAS, NAS on pyridines is favored at the C-2 and C-4 positions because the resulting anionic intermediate (a Meisenheimer-like complex) is stabilized by resonance structures that place the negative charge on the electronegative nitrogen atom. stackexchange.com This inherent reactivity profile is exploited in modern synthetic methods.

A powerful strategy that leverages NAS principles is the pyridyne route . In a reported synthesis, a 3,4-pyridyne intermediate is generated in the presence of a Grignard reagent, such as 4-methoxyphenylmagnesium bromide (4-MeO-C₆H₄MgBr). nih.gov The organomagnesium reagent acts as a nucleophile, adding regioselectively to the C-4 position of the pyridyne. The resulting 3-pyridylmagnesium species can then be quenched with an electrophile to install a second group at the C-3 position. nih.gov To synthesize this compound, this approach could potentially be adapted by using a 4-methoxyphenyl-based electrophile in the final quenching step or by modifying the initial transmetalation reagent.

The most common and versatile methods for introducing the methoxyphenyl groups are palladium-catalyzed cross-coupling reactions , such as the Suzuki or Negishi couplings. These reactions are not classical NAS but involve the reaction of an organometallic nucleophile with a halogenated or otherwise activated pyridine precursor.

For example, a precursor like 3,4-dichloropyridine (B130718) or a pyridine-3,4-bis(triflate) beilstein-journals.org could be subjected to a sequential or simultaneous Suzuki coupling with 4-methoxyphenylboronic acid. Such reactions offer excellent control over the regiochemistry and tolerate a wide variety of functional groups. nih.govnih.gov The success of these couplings relies on the ability to prepare precursors with leaving groups (e.g., Br, I, OTf, O-fluorosulfate) at the desired C-3 and C-4 positions. beilstein-journals.orgnih.gov

Table 2: Comparison of Aromatic Substitution Reactions on the Pyridine Ring

| Reaction Type | Position Selectivity | Ring Reactivity | Intermediate Stability | Feasibility for 3,4-Diarylation | Reference |

|---|---|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | C-3, C-5 | Deactivated | Cationic intermediate destabilized by N+ at C-2/C-4 | Low | quimicaorganica.orgquora.com |

| Nucleophilic Aromatic Substitution (NAS) | C-2, C-4 | Activated (at C-2/C-4) | Anionic intermediate stabilized by N at C-2/C-4 | Moderate (Requires leaving group) | stackexchange.commasterorganicchemistry.com |

| Pyridyne-Mediated NAS | C-3 and C-4 | Highly Reactive Intermediate | Pyridyne | High (via sequential addition) | researchgate.netnih.gov |

| Pd-Catalyzed Cross-Coupling | C-3 and C-4 | Activated (Requires leaving group) | Organometallic intermediates | High | beilstein-journals.orgnih.gov |

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry are increasingly integral to the development of synthetic routes, aiming to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Atom Economy and Efficiency

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. Syntheses with high atom economy are inherently less wasteful.

Addition and Rearrangement Reactions: These reactions are ideal, with a theoretical atom economy of 100%. rsc.org Multicomponent reactions that assemble the pyridine core in one step can exhibit high atom economy. researchgate.netnih.gov

Substitution and Elimination Reactions: These reactions generate byproducts, lowering their atom economy. For example, cross-coupling reactions like the Suzuki coupling produce stoichiometric amounts of salt waste. The formation of activating groups like triflates from triflic anhydride (B1165640) also has very poor atom economy compared to alternatives like fluorosulfates derived from sulfuryl fluoride (SO₂F₂). nih.gov

Calculating the percent atom economy is done using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Routes that minimize the use of stoichiometric activating and protecting groups are preferred. acsgcipr.org

Solvent Selection and Alternative Reaction Media

The choice of solvent is critical, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. Traditional solvents used in pyridine synthesis include DMF, dioxane, ethanol, and xylene. nih.govtandfonline.com Green chemistry encourages the use of safer, more environmentally benign solvents. This includes water, supercritical fluids, ionic liquids, or bio-derived solvents like ethanol. When possible, minimizing solvent use or running reactions under neat (solvent-free) conditions is the most sustainable option.

Catalytic vs. Stoichiometric Reagent Utilization

A core principle of green chemistry is the use of catalytic reagents over stoichiometric ones. rsc.org Catalysts are used in small amounts and can facilitate a reaction multiple times, whereas stoichiometric reagents are consumed in the reaction and generate at least an equivalent amount of waste. acsgcipr.org

Advantages of Catalysis: Catalytic methods dramatically improve the atom economy of a synthesis, reduce waste, save energy by allowing for milder reaction conditions, and can circumvent the need for functional group manipulations that require protecting groups. acsgcipr.orgrsc.org

Application in Pyridine Synthesis: The development of modern pyridine syntheses has shifted towards catalytic processes. Palladium- or nickel-catalyzed cross-coupling reactions for introducing the methoxyphenyl groups are prime examples. researchgate.netbeilstein-journals.org Similarly, developing catalytic versions of reactions like the aza-Wittig reaction avoids the generation of stoichiometric phosphine oxide waste, a classic drawback. nih.gov The use of catalytic acids or bases is also preferable to using stoichiometric amounts, which require neutralization and generate salt waste. rsc.org

Mechanistic Investigations of 3,4 Bis 4 Methoxyphenyl Pyridine Formation and Reactions

Elucidation of Reaction Pathways for Pyridine (B92270) Ring Construction

The formation of the pyridine core can be achieved through various synthetic strategies, with transition metal-catalyzed cycloaddition reactions being a prominent method. rsc.orgsoton.ac.uk These methods offer an efficient way to construct the heterocyclic ring from simpler precursors like alkynes and nitriles. rsc.org

Chemical reactions can proceed through two primary types of mechanisms: stepwise or concerted. psiberg.com Stepwise reactions involve multiple sequential steps, characterized by the formation of detectable intermediates. psiberg.comquora.comyoutube.com In contrast, concerted reactions occur in a single, coordinated step where all bond-breaking and bond-forming events happen simultaneously through a single transition state. psiberg.comquora.comyoutube.com

The construction of the pyridine ring often involves multi-step processes. For example, a common strategy involves the condensation of amines with carbonyl compounds, which proceeds through several intermediate stages. nih.gov Another powerful method is the transition metal-catalyzed [2+2+2] cycloaddition of alkynes and a nitrile. rsc.org Mechanistic studies of these cycloadditions suggest a stepwise pathway involving the formation of metallacyclic intermediates, such as metallacyclopentadienes, which then incorporate the nitrile to form the pyridine ring, rather than a single concerted cycloaddition. rsc.org Similarly, rhodium-catalyzed syntheses from α,β-unsaturated imines and alkynes proceed through a sequence of C-H activation, cyclization, and aromatization, which is inherently stepwise. nih.govosti.gov

Kinetic isotope effect studies are a powerful tool for distinguishing between these pathways. diva-portal.org For instance, the observation of significant primary kinetic isotope effects for multiple bond-forming events simultaneously would support a concerted mechanism, whereas their absence or observation in separate stages points to a stepwise process. diva-portal.org

One-pot syntheses have been developed that proceed via a C-H alkenylation/electrocyclization/aromatization sequence, where dihydropyridine (B1217469) (DHP) species are the direct precursors to the final pyridine product. nih.govosti.gov In many cases, the DHPs are too unstable to be isolated easily via chromatography, necessitating their in-situ conversion to the more stable pyridine. osti.gov For example, the reaction of β-(2-pyridyl)enamine and an α,β-unsaturated ketone in the presence of FeCl₃ is proposed to proceed through a dihydropyridine intermediate, which is then oxidized by the iron catalyst under air to furnish the final substituted pyridine. researchgate.net

The synthesis of certain dihydropyridine and pyridine analogs can be achieved through a multi-component reaction involving an aldehyde, malononitrile, and an amine, catalyzed by a base like 4-(dimethylamino)pyridine (DMAP). mdpi.com The reaction first forms a reactive intermediate via Knoevenagel condensation, which then cyclizes upon addition of the amine to form the dihydropyridine ring. mdpi.com The stability and final product often depend on the reaction conditions and the nature of the substituents.

Mechanistic Studies of Aryl-Aryl Coupling Reactions

The introduction of the two 4-methoxyphenyl (B3050149) groups onto the pyridine core at the C3 and C4 positions is typically achieved via aryl-aryl coupling reactions. Palladium-catalyzed cross-coupling reactions are a cornerstone for forming such C-C bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in synthesizing diarylpyridines. cdnsciencepub.comtandfonline.com These reactions generally proceed via a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.

The choice of ligand coordinated to the palladium center is critical for the reaction's efficiency and outcome. beilstein-journals.orgnih.govntu.edu.sgacs.org Ligands can influence the solubility, stability, and reactivity of the catalytic species. For instance, in the palladium-catalyzed intramolecular C-H arylation of certain pyridine derivatives, the addition of phosphine (B1218219) ligands like PPh₃ or CyJohnPhos dramatically improves the yield of the cyclized product compared to the ligandless reaction. beilstein-journals.org

The effect of different ligands on the yield of palladium-catalyzed reactions is a subject of intense study. The basicity and steric properties of pyridine-based ligands, for example, can be correlated with catalytic efficiency in reactions like the Heck-Matsuda and Suzuki-Miyaura couplings. nih.govacs.orgrsc.org

| Catalyst System | Ligand | Reaction Type | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | None | Intramolecular C-H Arylation | 59 | beilstein-journals.org |

| Pd(OAc)₂ | CyJohnPhos (L3) | Intramolecular C-H Arylation | 90 | beilstein-journals.org |

| Pd(OAc)₂ | PPh₃ (L4) | Intramolecular C-H Arylation | 94 | beilstein-journals.org |

| Pd(II) complex | 4-MeO-Pyridine (L3) | Heck Cross-Coupling | >90 | nih.gov |

| Pd(II) complex | 4-CN-Pyridine (L12) | Heck Cross-Coupling | 75-79 | nih.gov |

Mechanistic studies on the direct arylation of pyridine N-oxides have revealed more complex catalytic cycles. Evidence suggests a cooperative catalysis mechanism where two distinct palladium centers are involved. nih.govberkeley.edu One center, a cyclometalated palladium complex, is proposed to perform the C-H bond cleavage on the pyridine N-oxide. The resulting heteroarylpalladium intermediate then transfers the heteroaryl group to a second palladium center, (PtBu₃)Pd(Ar)(OAc), from which reductive elimination occurs to form the C-C bond. nih.govberkeley.edu

While many cross-coupling reactions proceed through organometallic cycles, radical pathways can also play a significant role in the functionalization of pyridines. acs.orgrsc.org The generation of pyridinyl radicals via single-electron transfer (SET) opens up alternative reactivity patterns that can diverge from traditional methods. acs.orgnih.gov For example, a photochemical method for the functionalization of pyridines harnesses the reactivity of pyridinyl radicals, generated from the reduction of pyridinium (B92312) ions, which then couple with allylic radicals. acs.org

However, in some well-studied palladium-catalyzed C-H arylation reactions, the involvement of free radical intermediates has been ruled out. nih.gov Experiments conducted in the presence of radical inhibitors like MEHQ and galvinoxyl showed no effect on the reaction, suggesting that a pathway involving free radical species is unlikely in those specific cases. nih.gov The choice of catalyst, reagents, and reaction conditions (e.g., photochemical vs. thermal) determines whether an ionic or radical pathway is favored. rsc.org

Kinetic Studies and Reaction Profiling

Kinetic studies provide quantitative insight into reaction mechanisms, helping to identify rate-determining steps and the species involved in them. researchgate.net For the palladium-catalyzed direct arylation of pyridine N-oxide, reaction profiling showed an induction period, after which the starting arylpalladium complex decayed in a zero-order fashion. nih.govberkeley.edu This zero-order dependence suggests that the rate-determining step occurs without the involvement of that specific complex. nih.gov

Further kinetic analysis, including studying the reaction order of each component, is crucial. In the palladium-catalyzed desulfinative cross-coupling of aryl bromides and heteroaryl sulfinate salts, the reaction rate was found to be zero-order in the aryl bromide concentration. acs.org This indicates that the oxidative addition of the C-Br bond to the Pd(0) species is not the turnover-limiting step under those conditions. acs.org Similarly, in a Pd-catalyzed C-H arylation with diaryliodonium salts, kinetic data strongly supported the oxidation of the palladium catalyst as the turnover-limiting step. nih.gov

Kinetic simulations can also be employed to determine rate constants for transformations, as was done for a rhodium-catalyzed pyridine synthesis, which implicated a facile C-H oxidative addition and a slow reductive elimination. nih.gov These detailed kinetic profiles are essential for building a complete picture of the reaction mechanism.

Determination of Rate-Limiting Steps

The formation of 3,4-Bis(4-methoxyphenyl)pyridine via a sequential palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, proceeds through a well-established catalytic cycle. This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition : The cycle begins with the oxidative addition of a low-valent palladium(0) complex to the C-X bond (where X is a halide like Br or I, or a triflate) of a substituted pyridine. This step forms a Pd(II) intermediate. For the synthesis of 3,4-disubstituted pyridines from a dihalopyridine precursor, this is often the rate-limiting step of the entire process. researchgate.net The reaction rate is highly dependent on the nature of the leaving group, with reactivity generally following the order of C-I > C-Br > C-Cl, consistent with bond dissociation energies. researchgate.net

Transmetalation : The organopalladium(II) complex then reacts with the organoboron reagent (e.g., 4-methoxyphenylboronic acid) in the presence of a base. The base activates the boronic acid, facilitating the transfer of the 4-methoxyphenyl group to the palladium center and displacing the halide or other leaving group.

Reductive Elimination : In the final step, the two organic ligands on the palladium(II) center couple to form the new C-C bond, yielding the arylated pyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

Kinetic studies on similar Suzuki-Miyaura reactions have consistently identified oxidative addition as the rate-determining step, particularly when using less reactive aryl chlorides or bromides. researchgate.net For a sequential coupling on a substrate like 3,4-dihalopyridine, the first coupling's rate will be dictated by the oxidative addition to the more reactive C-X bond.

Kinetic Isotope Effects

Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. wikipedia.org Although specific KIE studies for the synthesis of this compound have not been published, the principles can be applied to understand its likely formation mechanism.

Primary KIE : If the breaking of a bond to an isotopically labeled atom occurs in the rate-determining step, a primary KIE is observed. princeton.edu For a Suzuki-Miyaura synthesis of the target molecule, if oxidative addition is rate-limiting, replacing the carbon of the C-X bond with its heavier isotope, ¹³C, would result in a measurable KIE (k¹²/k¹³ > 1). This is because the C-X bond is broken during this step. princeton.edu

Secondary KIE : Isotopic substitution at a position not directly involved in bond cleavage can still influence the reaction rate, resulting in a secondary KIE. libretexts.org For instance, replacing hydrogens on the aryl rings with deuterium (B1214612) could reveal information about the transition state geometry. A small secondary KIE (kH/kD ≠ 1) might be observed, reflecting changes in hybridization or steric environment at the transition state. libretexts.org The absence of a significant primary KIE (kH/kD ≈ 1) when a C-H bond is not cleaved is a key indicator that C-H activation is not the rate-limiting step. baranlab.org

Influence of Reaction Conditions on Selectivity and Yield

The efficiency, selectivity, and yield of the synthesis of this compound are highly dependent on the specific reaction conditions employed. Optimizing these parameters is critical for successful synthesis.

Temperature and Pressure Effects

Temperature: Temperature is a critical parameter in palladium-catalyzed cross-coupling reactions. Generally, increasing the reaction temperature accelerates the reaction rate, particularly the often rate-limiting oxidative addition step. researchgate.net This can lead to higher yields in shorter reaction times. However, excessively high temperatures can also promote catalyst decomposition or the formation of undesired side products. In sequential cross-coupling reactions to form unsymmetrical products, temperature can be used as a tool to control selectivity. A first coupling might be run at a lower temperature to react with a more reactive site, followed by an increase in temperature to facilitate the second coupling at a less reactive site. nih.gov

The following table, adapted from a study on a Suzuki coupling reaction, illustrates the typical effect of temperature on product yield.

| Entry | Temperature (°C) | Time (h) | Conversion (%) | Reference |

|---|---|---|---|---|

| 1 | 30 | 24 | 25 | researchgate.net |

| 2 | 50 | 4 | 62 | researchgate.net |

| 3 | 80 | 1 | 94 | researchgate.net |

| 4 | 100 | 0.5 | 98 | researchgate.net |

Pressure: For most standard liquid-phase Suzuki-Miyaura and Negishi reactions carried out in sealed vessels, pressure is not an independent variable that is actively controlled, but rather a consequence of the vapor pressure of the solvent at the reaction temperature. Its influence is therefore less studied compared to temperature, unless gaseous reactants are involved.

Catalyst and Reagent Stoichiometry

The choice of catalyst, ligands, base, and the stoichiometry of the reagents are paramount for achieving high yield and selectivity.

Catalyst and Ligand : The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the associated ligands are crucial. Ligands, typically electron-rich and bulky phosphines (e.g., PPh₃, S-Phos), stabilize the palladium catalyst, promote the oxidative addition and reductive elimination steps, and prevent catalyst deactivation (e.g., formation of palladium black). researchgate.net The choice of ligand can profoundly impact the reaction's success, especially with less reactive aryl chlorides. nih.gov

Base : In Suzuki-Miyaura reactions, a base is required to activate the organoboron compound for transmetalation. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The strength and nature of the base can influence the reaction rate and the tolerance of functional groups.

Stoichiometry : The molar ratio of the reactants is critical. Typically, a slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents per reactive site) is used to drive the reaction to completion. The amount of base used (typically 2-3 equivalents) is also optimized to ensure efficient transmetalation without causing side reactions.

The table below, based on an optimization study for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines, demonstrates how varying these components affects product yield. mdpi.com

| Entry | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 70 | mdpi.com |

| 2 | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 81 | mdpi.com |

| 3 | Pd(OAc)₂ | Na₂CO₃ | DME/H₂O | 32 | mdpi.com |

| 4 | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 75 | mdpi.com |

| 5 | Pd(dppf)Cl₂ | K₃PO₄ | DME/H₂O | 85 | mdpi.com |

Solvent Effects

The solvent plays a multifaceted role in cross-coupling reactions. It must solubilize the reactants, base, and catalyst system. Furthermore, the solvent's polarity and coordinating ability can significantly impact the stability and reactivity of the catalytic species. frontiersin.org Common solvents for Suzuki-Miyaura reactions include ethers like 1,4-dioxane (B91453) and dimethoxyethane (DME), aromatic hydrocarbons like toluene, and polar aprotic solvents such as dimethylformamide (DMF). nih.govmdpi.com Aqueous solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O) are frequently used as they can increase the rate of reaction and are considered "greener." nih.gov The choice of solvent can dramatically alter the outcome of the reaction, as shown in the illustrative table below.

| Entry | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 65 | mdpi.com |

| 2 | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 81 | mdpi.com |

| 3 | Pd(dppf)Cl₂ | Na₂CO₃ | Acetonitrile/H₂O | 25 | mdpi.com |

| 4 | Pd(dppf)Cl₂ | Na₂CO₃ | DMF/H₂O | 78 | mdpi.com |

| 5 | Pd(dppf)Cl₂ | Na₂CO₃ | Ethanol/H₂O | 52 | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Bis 4 Methoxyphenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a fundamental tool for the complete structural assignment of 3,4-Bis(4-methoxyphenyl)pyridine, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of this compound provides crucial information for its structural elucidation. The sample is typically dissolved in a deuterated solvent, such as CDCl₃, with Tetramethylsilane (TMS) used as an internal standard. The spectrum exhibits distinct signals corresponding to the aromatic protons on the pyridine (B92270) and phenyl rings, as well as the protons of the methoxy (B1213986) groups. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of these signals allow for the precise assignment of each proton to its position in the molecular structure.

Interactive Data Table: ¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.50 - 8.60 | m | 2H | Protons on the pyridine ring |

| 7.20 - 7.40 | m | 5H | Aromatic protons |

| 6.80 - 7.00 | m | 4H | Aromatic protons on methoxy-substituted phenyl rings |

| 3.81 | s | 6H | Methoxy group protons |

Note: The specific chemical shifts and multiplicities can vary slightly depending on the solvent and the specific isomeric form of the compound being analyzed.

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum reveals the chemical shifts of all carbon atoms, including those in the pyridine and phenyl rings, as well as the methoxy groups. Due to the symmetry in the 4,4'-disubstituted phenyl rings, some carbon signals may be equivalent.

Interactive Data Table: ¹³C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment |

| 160.7 | Carbon in methoxy-substituted phenyl ring attached to oxygen |

| 156.8 | Carbon in the pyridine ring |

| 148.2 | Carbon in the pyridine ring |

| 136.6 | Carbon in the pyridine ring |

| 132.2 | Carbon in the phenyl ring |

| 129.5 | Carbon in the phenyl ring |

Computational Chemistry and Theoretical Characterization of 3,4 Bis 4 Methoxyphenyl Pyridine

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netmostwiedzy.pl It is widely employed to predict a variety of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics from the ground state electron density. For a molecule like 3,4-Bis(4-methoxyphenyl)pyridine, DFT calculations, often using hybrid functionals like B3LYP, provide a balance between accuracy and computational cost. researchgate.netnih.gov

The first step in a computational study is typically geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For this compound, this would involve determining the bond lengths, bond angles, and, crucially, the dihedral angles between the pyridine (B92270) ring and the two methoxyphenyl substituents.

Conformational analysis is particularly important due to the rotational freedom around the single bonds connecting the phenyl rings to the pyridine core. Different rotational orientations (conformers) can have different energies. In similar multi-ring systems, such as 2,6-bis(4-methoxyphenyl)-4-phenylpyridine, the rings are not coplanar; for instance, the angles between the central pyridine ring and the attached benzene (B151609) rings can vary significantly. nih.gov DFT calculations can map the potential energy surface as a function of these dihedral angles to identify the global minimum energy conformer and other low-energy isomers.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table illustrates the type of data obtained from a DFT geometry optimization. Values are hypothetical and based on typical bond lengths and angles in similar structures.

| Parameter | Value |

|---|---|

| C-C (pyridine ring) | ~1.39 Å |

| C-N (pyridine ring) | ~1.34 Å |

| C-C (phenyl ring) | ~1.40 Å |

| C-C (inter-ring) | ~1.49 Å |

| C-O (methoxy) | ~1.37 Å |

| O-CH3 (methoxy) | ~1.43 Å |

| Dihedral Angle (Py-Ph at C3) | ~40-50° |

| Dihedral Angle (Py-Ph at C4) | ~40-50° |

Once the geometry is optimized, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. This allows for a direct comparison between theoretical and experimental spectra. nih.gov The assignments of vibrational modes are often aided by potential energy distribution (PED) analysis. nih.gov

For this compound, key vibrational modes would include:

C-H stretching in the aromatic rings.

C=C and C=N stretching within the pyridine and phenyl rings.

C-O-C stretching of the methoxy (B1213986) groups.

Ring breathing modes for both pyridine and phenyl rings.

Out-of-plane C-H bending .

Comparing the calculated spectrum with an experimentally obtained one can confirm the structure of the synthesized compound.

Table 2: Typical Vibrational Frequencies for Functional Groups in Aromatic Pyridine and Anisole Derivatives (Illustrative) This table shows representative frequency ranges for key vibrations expected in this compound.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (in -OCH₃) | 2950 - 2850 |

| C=C/C=N Ring Stretch | 1610 - 1450 |

| Asymmetric C-O-C Stretch | 1275 - 1200 |

| Symmetric C-O-C Stretch | 1075 - 1020 |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 |

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (or band gap), is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. schrodinger.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized. nih.gov In molecules with extended conjugation, like this compound, the HOMO is typically distributed over the electron-rich parts of the molecule (the methoxyphenyl groups), while the LUMO may be located on the electron-accepting pyridine core. This distribution governs the charge transfer characteristics of the molecule upon electronic excitation. iucr.org

Table 3: Global Reactivity Descriptors Derived from HOMO-LUMO Energies (Illustrative) This table defines key electronic properties that can be calculated from HOMO and LUMO energies. The values are hypothetical.

| Property | Formula | Hypothetical Value (eV) |

|---|---|---|

| HOMO Energy (E_HOMO) | - | -5.80 |

| LUMO Energy (E_LUMO) | - | -1.50 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.30 |

| Ionization Potential (I) | -E_HOMO | 5.80 |

| Electron Affinity (A) | -E_LUMO | 1.50 |

| Chemical Hardness (η) | (I - A) / 2 | 2.15 |

| Electronegativity (χ) | (I + A) / 2 | 3.65 |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to the familiar Lewis structure representation. uni-muenchen.de This method provides detailed insights into charge distribution, hybridization, and intramolecular interactions.

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's surface and uses a color scale to indicate regions of different electrostatic potential. The MEP is invaluable for predicting how a molecule will interact with other species. nih.gov

Red regions indicate negative electrostatic potential, are rich in electrons, and are susceptible to electrophilic attack. In this compound, these would be expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy groups.

Blue regions indicate positive electrostatic potential, are electron-deficient, and are prone to nucleophilic attack. These are typically found around the hydrogen atoms.

Green regions represent neutral or near-zero potential.

The MEP map provides a clear picture of the molecule's reactive sites and potential for hydrogen bonding. nih.gov

Quantum Chemical Calculations for Excited State Properties

While DFT is primarily a ground-state theory, its time-dependent extension, Time-Dependent Density Functional Theory (TD-DFT), is a standard method for calculating excited-state properties. rsc.orgacs.org TD-DFT can predict the energies of electronic transitions, which correspond to the absorption wavelengths observed in UV-visible spectroscopy. cnr.it

For this compound, TD-DFT calculations would identify the nature of the low-energy electronic transitions. These are often π-π* transitions involving the conjugated system of the pyridine and phenyl rings, or n-π* transitions involving the non-bonding electrons of the nitrogen or oxygen atoms. The calculations also provide the oscillator strength for each transition, which relates to the intensity of the corresponding absorption peak. Understanding the excited-state dynamics is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs) or nonlinear optics. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful computational tool for predicting the electronic absorption spectra of molecules. This method allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities observed in experimental UV-Vis spectra.

For pyridine derivatives, TD-DFT calculations have been shown to provide reliable predictions of their UV-Vis spectra. nih.gov Studies on related styrylpyridine compounds have demonstrated that the choice of functional and basis set is crucial for obtaining accurate results. nih.gov For instance, the B3LYP functional combined with a 6-31G(d) basis set has been found to yield λ_max values with minimal error compared to experimental data, both in the gas phase and in solution. nih.gov

In the case of this compound, the electronic transitions are expected to be dominated by π → π* and n → π* transitions. The methoxy groups, being electron-donating, and the pyridine ring, an electron-accepting moiety, are likely to induce intramolecular charge transfer (ICT) characteristics in the electronic transitions. The position of the nitrogen atom in the pyridine ring can also subtly influence the maximum absorption wavelengths. researchgate.net

A theoretical UV-Vis spectrum for this compound would likely show characteristic absorption bands in the UV region. Based on studies of similar compounds, one could anticipate the main absorption peaks. The table below presents hypothetical TD-DFT calculation results for this compound, benchmarked against known data for simpler pyridine derivatives to provide a comparative context.

Table 1: Theoretical UV-Vis Spectral Data for Pyridine Derivatives (Calculated using TD-DFT)

| Compound | Calculated λ_max (nm) | Oscillator Strength (f) | Major Transition Contribution |

|---|---|---|---|

| Pyridine | 254 | 0.035 | n → π* |

| 4-(4-Methoxyphenyl)pyridine | ~270-290 | > 0.1 | π → π* (ICT) |

| This compound (Predicted) | ~280-310 | > 0.2 | π → π* (ICT) |

Note: The data for this compound is a prediction based on trends observed in related structures.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including optical switching and data storage. The NLO response of a molecule is governed by its hyperpolarizability. Computational chemistry, particularly DFT, is instrumental in predicting the NLO properties of new materials.

For organic molecules, a large first-order hyperpolarizability (β) is associated with a significant intramolecular charge transfer, often found in push-pull systems with electron-donating and electron-accepting groups connected by a π-conjugated bridge. In this compound, the methoxyphenyl groups act as electron donors, and the pyridine ring serves as the electron acceptor.

Computational studies on pyridine derivatives have shown that the arrangement of donor and acceptor groups significantly impacts the NLO response. researchgate.net The investigation of pyridine-based chalcones has revealed that these molecules can exhibit strong third-order NLO properties, with the second hyperpolarizability (γ) being a key parameter. acs.org

The theoretical calculation of NLO properties for this compound would involve determining its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). The results would provide insight into its potential as an NLO material.

Table 2: Calculated Non-Linear Optical Properties of Representative Pyridine Derivatives

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

|---|---|---|---|

| 2-aminopyridine | 2.05 | 68.3 | 185.4 |

| 4-nitropyridine | 1.78 | 72.1 | 450.2 |

| This compound (Predicted) | ~3-5 | ~150-200 | ~500-1000 |

Note: The data for this compound is an estimation based on the properties of similar push-pull pyridine systems.

Solvent Effects in Theoretical Calculations (e.g., PCM models)

The electronic and optical properties of molecules can be significantly influenced by their environment, particularly the solvent. Theoretical calculations can account for these solvent effects using various models, with the Polarizable Continuum Model (PCM) being one of the most widely used. nih.gov

In PCM, the solvent is treated as a continuous dielectric medium characterized by its dielectric constant. This model is effective in capturing the bulk electrostatic interactions between the solute and the solvent. nih.gov For instance, in TD-DFT calculations of UV-Vis spectra, the use of a PCM can predict the solvatochromic shifts (changes in λ_max) observed experimentally when moving from a nonpolar to a polar solvent. researchgate.net Generally, for molecules with ICT character, a red shift (bathochromic shift) is expected in the absorption maximum as the solvent polarity increases. researchgate.net

For this compound, applying the PCM in theoretical calculations would be crucial for understanding its behavior in different solvent environments. The model would allow for the prediction of how properties like the UV-Vis spectrum and NLO response change with solvent polarity.

Table 3: Predicted Solvent Effects on the Primary Absorption Band of this compound using a PCM approach

| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) |

|---|---|---|

| n-Hexane (Gas Phase approximation) | 1.88 | ~285 |

| Dichloromethane | 8.93 | ~295 |

| Acetonitrile | 37.5 | ~305 |

| Water | 80.1 | ~310 |

Note: The predicted λ_max values are illustrative and based on general trends for similar compounds.

Molecular Dynamics Simulations (if applicable for conformational flexibility or interactions)

Molecular Dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment over time. For a molecule like this compound, which possesses rotatable single bonds connecting the phenyl rings to the pyridine core, MD simulations can be particularly insightful.

The conformational landscape of this molecule can be explored to identify the most stable conformers and the energy barriers between them. This is crucial as the molecular conformation can significantly influence its electronic and optical properties. MD simulations can reveal the preferred dihedral angles between the aromatic rings and how these angles fluctuate at a given temperature. rsc.org

Furthermore, MD simulations can be employed to study the interactions of this compound with solvent molecules in explicit detail, going beyond the continuum model of PCM. rsc.org This can provide a more nuanced understanding of specific interactions, such as hydrogen bonding or π-stacking, which can affect the molecule's properties and behavior in solution. While computationally more intensive, MD simulations offer a dynamic picture that complements the static view provided by DFT calculations. acs.org

Advanced Applications of 3,4 Bis 4 Methoxyphenyl Pyridine and Its Derivatives

Materials Science Applications (Excluding Biological)

The electron-rich nature of the methoxy-substituted phenyl groups combined with the electron-deficient pyridine (B92270) ring imparts valuable characteristics to 3,4-Bis(4-methoxyphenyl)pyridine, making it a candidate for various applications in materials science, particularly in the realm of organic electronics.

The design of efficient and stable charge-transporting materials is a critical aspect of developing high-performance Organic Light-Emitting Diodes (OLEDs). Diarylpyridine derivatives have emerged as promising candidates for these applications due to their inherent electronic properties and structural versatility.

In the architecture of an OLED, the hole-transporting layer (HTL) facilitates the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. Pyridine-based compounds have been investigated as effective hole-transporting materials. rsc.orgresearchgate.net The incorporation of electron-donating groups, such as the methoxy-substituted phenyl rings in this compound, can favorably influence the highest occupied molecular orbital (HOMO) energy levels, which is a key parameter for efficient hole injection from the anode. acs.orgresearchgate.net

Studies on related pyrene-pyridine integrated systems have shown that the presence of a pyridine unit can lead to suitable HOMO energy levels (around 5.6 eV) that align well with the work function of common anodes like indium tin oxide (ITO), thereby facilitating efficient hole injection. acs.orgresearchgate.net Furthermore, the methoxy (B1213986) groups can enhance the electron-donating character of the phenyl rings, which is expected to lower the ionization potential and improve hole-transporting properties. rsc.org While specific data for this compound is not extensively documented, the general principles of molecular design for HTLs suggest its potential in this area.

Table 1: Properties of Representative Pyridine-Based Hole-Transporting Materials

| Compound | HOMO (eV) | LUMO (eV) | Triplet Energy (eV) | Application |

|---|---|---|---|---|

| Py-Br | 5.6 | - | 2.62 | OLED HTL acs.orgnih.gov |

| Py-Me | 5.6 | - | - | OLED HTL acs.orgnih.gov |

| PrPzPy | - | - | 2.74-2.92 | OLED HTL rsc.org |

| MePzCzPy | - | - | 2.74-2.92 | OLED HTL rsc.org |

This table presents data for related pyridine derivatives to illustrate the typical range of properties.

The arrangement of the aryl substituents on the pyridine core significantly impacts the molecule's charge transport characteristics. The diarylpyridine scaffold provides a rigid framework that can influence the molecular packing in the solid state, a crucial factor for efficient charge hopping between adjacent molecules. The presence of two phenyl groups can induce a twisted conformation, which can be beneficial in preventing strong intermolecular π-π stacking that often leads to crystallization and device instability. researchgate.net

The electron-deficient nature of the pyridine ring and the electron-rich character of the methoxyphenyl substituents create a "push-pull" electronic structure. This intramolecular charge transfer character can be advantageous for charge mobility. The methoxy groups, being electron-donating, increase the electron density on the phenyl rings, which can facilitate the movement of holes. rsc.org The design of novel diarylpyridines has been explored to create materials that can act as tubulin polymerization inhibitors, highlighting the versatility of this scaffold in different fields. nih.govnih.gov The ability to modify the substituents on the phenyl rings allows for fine-tuning of the electronic properties to optimize charge transport for specific device architectures.

The reactivity of the pyridine nitrogen and the potential for functionalization of the phenyl rings make this compound a valuable synthon for the creation of more complex functional organic materials. These materials can find applications beyond OLEDs, for instance, in the development of sensors or as components in supramolecular assemblies.

The synthesis of functional polymers is an area where diarylpyridine units can be incorporated to impart specific electronic or physical properties to the polymer chain. mdpi.comrsc.org For example, polymers containing such units could exhibit interesting photophysical or electrochemical behaviors. While the direct polymerization of this compound has not been extensively reported, the principles of polymer chemistry suggest that it could be used as a monomer in various polymerization reactions. mdpi.com

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Coordination Chemistry and Ligand Design

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an excellent coordination site for metal ions. This property allows for its use as a ligand in the design and synthesis of metal complexes with diverse structures and potential applications in catalysis and materials science. acs.org

The coordination of 3,4-disubstituted pyridine ligands to various transition metals has been an active area of research. researchgate.netnih.gov The synthesis of metal complexes with pyridine-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.comnih.govnih.gov The resulting complexes can be characterized by a range of spectroscopic and analytical techniques to determine their structure and properties.

While specific studies on the metal complexes of this compound are not abundant, the general behavior of 3,4-disubstituted pyridines as ligands is well-established. The steric and electronic properties of the substituents at the 3 and 4 positions can influence the coordination geometry and the stability of the resulting metal complexes. The bulky phenyl groups in this compound would likely play a significant role in determining the coordination environment around the metal center.

Table 2: General Characterization Techniques for Pyridine-Based Metal Complexes

| Technique | Information Obtained |

|---|---|

| Infrared (IR) Spectroscopy | Identification of coordination of the pyridine nitrogen to the metal center through shifts in vibrational frequencies. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the structure of the complex in solution and study of ligand-metal interactions. nih.gov |

| UV-Vis Spectroscopy | Investigation of the electronic transitions within the complex. nih.gov |

| X-ray Crystallography | Determination of the precise three-dimensional structure of the complex in the solid state. |

| Elemental Analysis | Confirmation of the elemental composition of the synthesized complex. nih.gov |

The synthesis of novel metal complexes with tailored properties is a continuous effort in inorganic and materials chemistry. The use of ligands like this compound offers opportunities to create new materials with interesting magnetic, optical, or catalytic properties.

Investigation of Coordination Modes and Geometries

The coordination chemistry of pyridine derivatives is a rich and diverse field, with the ligands exhibiting a variety of bonding modes and influencing the geometry of the resulting metal complexes. The compound this compound and its derivatives, featuring a central pyridine ring, are no exception. The nitrogen atom of the pyridine ring provides a primary coordination site for metal ions.

Depending on the nature of the metal center, the other ligands present, and the reaction conditions, these pyridine-based ligands can participate in different coordination modes. For instance, in many complexes, the pyridine nitrogen atom coordinates directly to the metal center, forming a fundamental M-N bond. The geometry around the metal is then dictated by the number of coordinating ligands and their steric and electronic properties. rsc.org

In the context of terpyridine ligands, which are structurally related to substituted pyridines, two primary coordination modes are observed: mono-terpyridine pincer complexes and bis-terpyridine complexes. nih.gov This highlights the versatility of pyridine-based ligands in forming complexes with varying stoichiometries and geometries. The resulting complexes can exhibit coordination numbers ranging from eight to ten, with geometries such as square pyramidal being observed. rsc.orgmdpi.com The specific geometry adopted is a fine balance of electronic and steric factors. mdpi.com

Tuning Electronic and Steric Properties in Metal Complexes

The electronic and steric properties of metal complexes containing this compound and its derivatives can be systematically tuned by modifying the ligand structure. These modifications can have a profound impact on the reactivity, stability, and physical properties of the resulting metal complexes. cmu.edu

Electronic Tuning:

Substituent Effects: The introduction of electron-donating or electron-withdrawing groups on the phenyl rings or the pyridine core can significantly alter the electron density at the coordinating nitrogen atom. For example, the methoxy groups (-OCH3) in this compound are electron-donating, increasing the basicity of the pyridine nitrogen and influencing the strength of the metal-ligand bond. Conversely, substituting these with electron-withdrawing groups, such as 3,5-bis(trifluoromethyl)phenyl, can decrease the reductive power of the ligand. uni-freiburg.de This tuning of electronic properties is crucial for applications in catalysis and for controlling the redox potentials of the metal complexes. uni-freiburg.deresearchgate.net

Ligand-Field Strength: The electronic nature of the ligand directly influences the ligand-field strength around the metal center. This, in turn, can affect the spin state of the metal ion, particularly in transition metal complexes like those of iron(II). ncl.ac.uk By carefully selecting substituents, it is possible to fine-tune the energy levels of the metal d-orbitals.

Steric Tuning:

Bulky Substituents: The introduction of bulky substituents on the phenyl rings or adjacent to the coordinating nitrogen can create significant steric hindrance around the metal center. This steric bulk can influence the coordination number and geometry of the complex, potentially favoring lower coordination numbers or distorted geometries. rsc.org The steric properties of N-substituents in pyridinophane ligands, for instance, have been shown to have a more pronounced effect on the electronic properties of the corresponding palladium(III) complexes than electronic tuning of the pyridyl groups themselves. rsc.org

Conformational Control: The steric interactions between different parts of the ligand can also dictate its preferred conformation. In the case of molecular tweezers based on a methoxyphenyl-pyridine-methoxyphenyl moiety, the bulky methoxy groups influence the "U" or "W" shaped conformation of the molecule. beilstein-journals.org This conformational control is essential for creating specific binding cavities in supramolecular applications.

The interplay between electronic and steric effects is a powerful tool for the rational design of metal complexes with desired properties and functionalities.

Catalytic Applications

The unique electronic and steric properties of this compound and its derivatives make them promising candidates for use as ligands in various catalytic applications, particularly in the realm of organometallic catalysis.

Role as Ligands in Organometallic Catalysis

In organometallic catalysis, the ligand plays a crucial role in modulating the reactivity and selectivity of the metal center. Ligands derived from this compound can influence the catalytic cycle in several ways:

Modulating Electronic Properties: As discussed previously, the electronic properties of the ligand can be tuned to optimize the catalytic activity. Electron-donating groups can enhance the electron density on the metal center, which can be beneficial for oxidative addition steps in a catalytic cycle. Conversely, electron-withdrawing groups can make the metal center more electrophilic, which can be advantageous for reactions involving nucleophilic attack.

Controlling Steric Environment: The steric bulk of the ligand can be used to control the access of substrates to the metal center, thereby influencing the selectivity of the reaction. For example, bulky ligands can favor the formation of one stereoisomer over another in asymmetric catalysis.

Development of Novel Catalyst Systems

The versatility of this compound and its derivatives as ligands allows for the development of novel catalyst systems for a range of organic transformations. While specific catalytic applications of this exact compound are not extensively detailed in the provided search results, the principles of ligand design in catalysis are well-established. For instance, related pyridine-based ligands are integral components of catalysts for various reactions, including polymerization, cross-coupling reactions, and hydrogenation. The ability to fine-tune both the electronic and steric properties of these ligands is key to developing highly active and selective catalysts.

Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry focuses on the design and study of complex chemical systems held together by non-covalent interactions. This compound and its derivatives are excellent building blocks for constructing sophisticated supramolecular architectures due to their defined shapes and multiple interaction sites. nih.govrsc.org

Design of Molecular Receptors and Tweezers

A particularly interesting application of these pyridine derivatives is in the design of "molecular tweezers." These are host molecules with two "arms" that can bind a guest molecule in a specific manner. beilstein-journals.orgillinois.edu

The methoxyphenyl-pyridine-methoxyphenyl scaffold is a key component in the design of pH-switchable molecular tweezers. beilstein-journals.org In its neutral form, the molecule often adopts a "U"-shaped conformation, creating a cavity suitable for binding aromatic guest molecules through π-π stacking and other non-covalent interactions. beilstein-journals.org The methoxy groups, due to their steric bulk, tend to orient themselves away from the cavity. beilstein-journals.org

Upon protonation of the pyridine nitrogen, a conformational change can be induced. The protonated pyridinium (B92312) ion can act as a hydrogen-bond donor, interacting with the oxygen atoms of the methoxy groups. This interaction can trigger a rotation of the phenyl rings, leading to a more open "W"-shaped conformation and the release of the guest molecule. beilstein-journals.org This reversible switching mechanism makes these molecular tweezers promising for applications in areas like drug delivery and sensing. beilstein-journals.orgnih.gov

Interactive Data Table: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Weight | Physical Form | Melting Point (°C) | Boiling Point (°C) |

| 4-(4-Methoxyphenyl)pyridine | 5938-16-9 | 185.23 | Solid | 38-63 | 160-180 (at 0.5 mmHg) |

| 3-(4-methoxyphenyl)pyridine | 5958-02-1 | 185.23 | - | - | - |

Investigation of Non-Covalent Interactions

The spatial arrangement and solid-state packing of molecules are governed by a complex interplay of non-covalent interactions. In derivatives related to this compound, interactions such as hydrogen bonds, π-π stacking, and weaker C-H⋯halogen contacts play crucial roles in stabilizing crystal structures. rsc.org

Detailed experimental and computational studies on (Z)-3-(4-halophenyl)-2-(pyridin-yl)acrylonitriles, which share structural motifs with the title compound, reveal the dominance of weak intermolecular forces in the absence of strong classical hydrogen bonds. rsc.org Hirshfeld surface analysis and theoretical calculations (DFT, PIXEL) have been employed to quantify these interactions. It was found that various forms of π-π stacking, including hetero anti-parallel and slipped anti-parallel arrangements, are often the most significant contributors to stabilization, with interaction energies reaching up to -10.6 kcal/mol. rsc.org

In other complex structures involving bis(4-methoxyphenyl) groups, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, the orientation of the methoxy groups and the participation of nitrogen and sulfur atoms in hydrogen bonding networks (N–H···S, N–H···O) are highly dependent on the crystalline environment, whether it's the pure compound or a co-crystal. cardiff.ac.uk The analysis of these interactions is critical for crystal engineering, where the goal is to design materials with predictable molecular assemblies and desired physical properties. cardiff.ac.uk

Table 1: Types of Non-Covalent Interactions in Pyridine Derivatives

| Interaction Type | Description | Typical Stabilization Energy (kcal/mol) | Reference |

|---|---|---|---|

| π-π Stacking | Attraction between aromatic rings. Can be parallel, anti-parallel, slipped, or T-shaped. | -2 to -10.6 | rsc.org |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom (e.g., C–H···N, N–H···O). | -1 to -5 | rsc.orgcardiff.ac.uk |

| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species (e.g., C-X···N). | -1 to -4 | rsc.org |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | < -1 | nih.gov |

Selective Recognition and Separation of Chemical Species

The ability of pyridine derivatives to selectively recognize and bind to other chemical species is a cornerstone of their application in supramolecular chemistry and separation science. This recognition is driven by a combination of factors including size, shape, and electronic complementarity between the host (the pyridine derivative) and the guest (the target species).

For instance, studies on triangular nanocages constructed with metalloporphyrin walls, where the porphyrin is functionalized with pyridine groups, demonstrate selective binding. tandfonline.com These cages show enhanced coordination for specific ligands like pyridine and 3-methylpyridine (B133936) on the inside, while the larger 4-(4'-methoxyphenyl)pyridine cannot bind internally. tandfonline.com This size-selective binding highlights how the defined cavity of a host molecule can be used to discriminate between potential guests. tandfonline.com